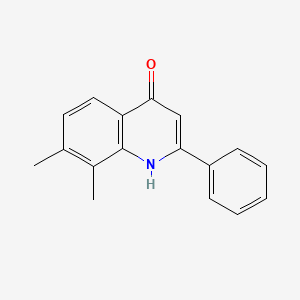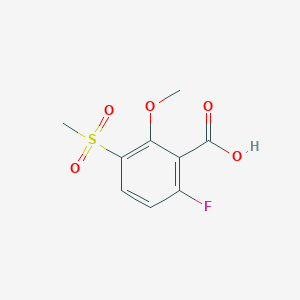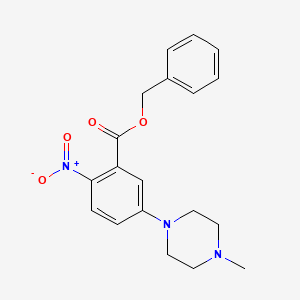
Benzyl 5-(4-Methylpiperazin-1-yl)-2-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 5-(4-Methylpiperazin-1-yl)-2-nitrobenzoate is a chemical compound that features a benzyl ester linked to a nitrobenzoate moiety, with a 4-methylpiperazine substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 5-(4-Methylpiperazin-1-yl)-2-nitrobenzoate typically involves a multi-step process. One common method starts with the nitration of benzoic acid to introduce the nitro group. This is followed by esterification with benzyl alcohol to form benzyl 2-nitrobenzoate. The final step involves the nucleophilic substitution of the nitro group with 4-methylpiperazine under basic conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for nitration and esterification steps, and the use of high-throughput screening for reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl 5-(4-Methylpiperazin-1-yl)-2-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Hydrochloric acid or sodium hydroxide for ester hydrolysis.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products
Reduction: Benzyl 5-(4-Aminopiperazin-1-yl)-2-nitrobenzoate.
Substitution: 5-(4-Methylpiperazin-1-yl)-2-nitrobenzoic acid.
Oxidation: Benzyl 5-(4-Carboxypiperazin-1-yl)-2-nitrobenzoate.
Aplicaciones Científicas De Investigación
Benzyl 5-(4-Methylpiperazin-1-yl)-2-nitrobenzoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antimicrobial drugs.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Benzyl 5-(4-Methylpiperazin-1-yl)-2-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The piperazine ring can interact with various receptors and enzymes, modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
Benzyl 5-(4-Methylpiperazin-1-yl)-2-aminobenzoate: Similar structure but with an amino group instead of a nitro group.
Benzyl 5-(4-Methylpiperazin-1-yl)-2-hydroxybenzoate: Similar structure but with a hydroxyl group instead of a nitro group.
Uniqueness
Benzyl 5-(4-Methylpiperazin-1-yl)-2-nitrobenzoate is unique due to its combination of a nitro group and a piperazine ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new drugs and chemical probes.
Propiedades
Fórmula molecular |
C19H21N3O4 |
|---|---|
Peso molecular |
355.4 g/mol |
Nombre IUPAC |
benzyl 5-(4-methylpiperazin-1-yl)-2-nitrobenzoate |
InChI |
InChI=1S/C19H21N3O4/c1-20-9-11-21(12-10-20)16-7-8-18(22(24)25)17(13-16)19(23)26-14-15-5-3-2-4-6-15/h2-8,13H,9-12,14H2,1H3 |
Clave InChI |
JKCSHSMYUWGZPY-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


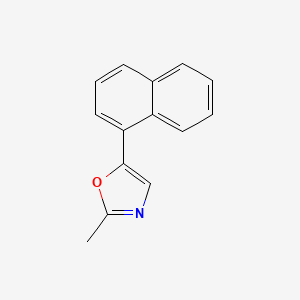
![2-[(3,4-dihydroxy-5-iodophenyl)methylidene]propanedinitrile](/img/structure/B13709727.png)
![2,4-Dichloro-6,7,8,9-tetrahydrobenzo[g]quinazoline](/img/structure/B13709734.png)
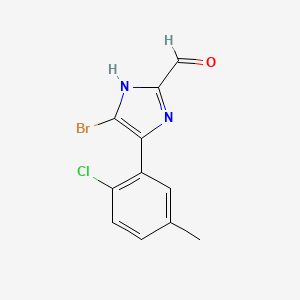
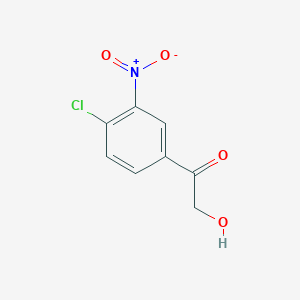
![2-Bromo-4-[(3,3-difluoro-1-azetidinyl)methyl]pyridine](/img/structure/B13709743.png)
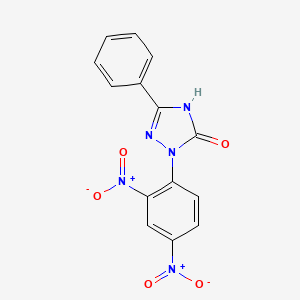
![2-Methylthieno[3,2-B]pyridine-5,7-diol](/img/structure/B13709768.png)
